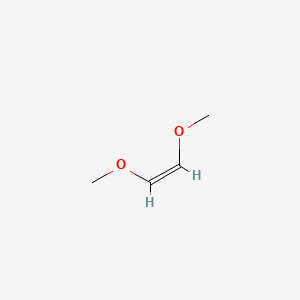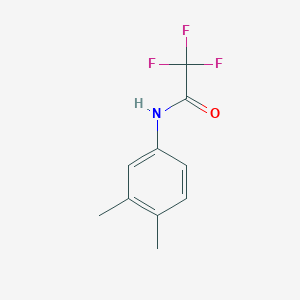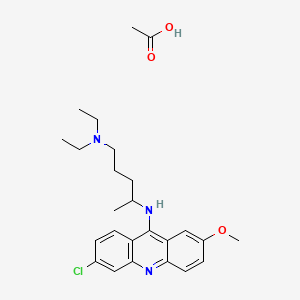
Quinacrine acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Quinacrine acetate is a derivative of acridine, a heterocyclic compound. It has been historically used as an antimalarial drug but has found applications in various other fields due to its unique chemical properties. This compound is known for its bright yellow color and its ability to bind to nucleic acids, making it useful in biological staining and research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of quinacrine acetate typically involves the reaction of 6-chloro-2-methoxyacridine with diethylamine in the presence of a suitable solvent. The reaction is carried out under reflux conditions to ensure complete conversion. The product is then purified through recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated purification systems ensures consistent quality and efficiency.
化学反応の分析
Types of Reactions
Quinacrine acetate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinacrine N-oxide.
Reduction: It can be reduced to form dihydroquinacrine.
Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the chloro and methoxy positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols are commonly used in substitution reactions.
Major Products Formed
Oxidation: Quinacrine N-oxide
Reduction: Dihydroquinacrine
Substitution: Various substituted quinacrine derivatives depending on the nucleophile used.
科学的研究の応用
Quinacrine acetate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Employed as a fluorescent dye for staining nucleic acids in microscopy.
Medicine: Investigated for its potential use in treating diseases such as lupus erythematosus and certain types of cancer.
Industry: Used in the production of dyes and pigments due to its bright yellow color.
作用機序
Quinacrine acetate exerts its effects primarily through its ability to intercalate into DNA. This intercalation disrupts the normal function of DNA, inhibiting processes such as replication and transcription. This compound also inhibits enzymes like phospholipase A2 and cholinesterase, contributing to its anti-inflammatory and antiparasitic properties .
類似化合物との比較
Quinacrine acetate is part of the acridine family of compounds, which includes:
Acridine orange: Used as a cytochemical stain.
Acriflavine: Employed as an antiseptic.
Amsacrine: Used as an antineoplastic agent.
Compared to these compounds, this compound is unique in its broad range of applications, from antimalarial use to potential anticancer properties. Its ability to bind to nucleic acids and inhibit various enzymes sets it apart from other acridine derivatives .
特性
CAS番号 |
78901-94-7 |
|---|---|
分子式 |
C25H34ClN3O3 |
分子量 |
460.0 g/mol |
IUPAC名 |
acetic acid;4-N-(6-chloro-2-methoxyacridin-9-yl)-1-N,1-N-diethylpentane-1,4-diamine |
InChI |
InChI=1S/C23H30ClN3O.C2H4O2/c1-5-27(6-2)13-7-8-16(3)25-23-19-11-9-17(24)14-22(19)26-21-12-10-18(28-4)15-20(21)23;1-2(3)4/h9-12,14-16H,5-8,13H2,1-4H3,(H,25,26);1H3,(H,3,4) |
InChIキー |
QMFWSMZJJLEFLM-UHFFFAOYSA-N |
正規SMILES |
CCN(CC)CCCC(C)NC1=C2C=C(C=CC2=NC3=C1C=CC(=C3)Cl)OC.CC(=O)O |
関連するCAS |
83-89-6 (Parent) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


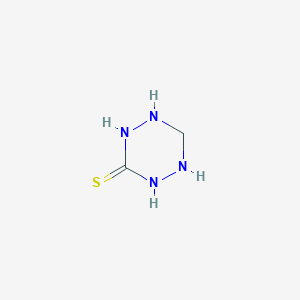

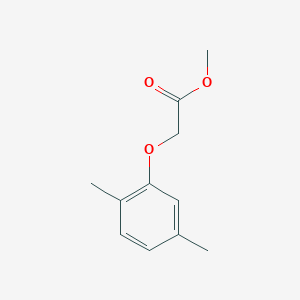
![4-bromo-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-oxoethyl]benzamide](/img/structure/B14168728.png)
![N-(6-methyl-1-propylpyrazolo[3,4-b]quinolin-3-yl)thiophene-2-carboxamide](/img/structure/B14168734.png)
![3-[({[5-(4-Chlorophenyl)furan-2-yl]carbonyl}carbamothioyl)amino]-4-methylbenzoic acid](/img/structure/B14168739.png)
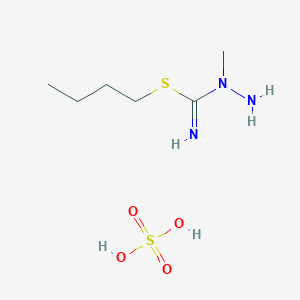
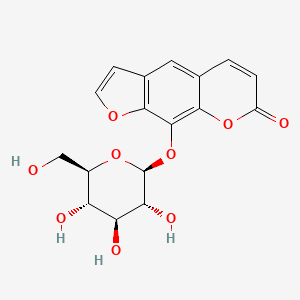
![2-Pyrimidinamine, 4-(5-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)-](/img/structure/B14168754.png)
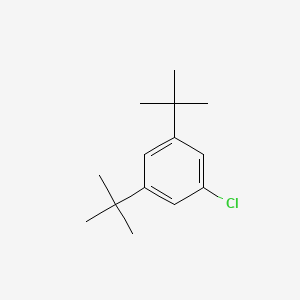
![2-Methoxy-6-{4-[(pyridin-3-ylmethyl)amino]quinazolin-2-yl}phenol](/img/structure/B14168759.png)
![2-[(2-Methoxy-5-methylphenyl)methyl]isoindole-1,3-dione](/img/structure/B14168761.png)
